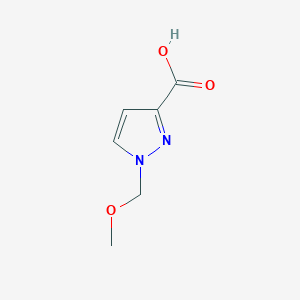

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXSBZCOEZTYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241821 | |

| Record name | 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-66-8 | |

| Record name | 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Abstract: This technical guide provides a detailed, multi-faceted approach to the definitive structural elucidation of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2][3] The narrative moves beyond a simple listing of techniques, focusing instead on the strategic integration of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We emphasize the causality behind each analytical choice, demonstrating how a layered data approach provides a self-validating system for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

The Imperative for Unambiguous Characterization

In modern chemical synthesis and drug discovery, the biological activity of a molecule is inextricably linked to its precise three-dimensional structure.[1] Pyrazole derivatives, in particular, are versatile scaffolds known for a wide array of pharmacological activities.[1][2][3] The target molecule, this compound (Proposed Structure 1), contains several key features—a substituted pyrazole ring, a carboxylic acid, and a methoxymethyl (MOM) protecting group—whose precise arrangement and connectivity must be confirmed to ensure chemical integrity and guide further development.

The presence of constitutional isomers, such as substitution at the C-5 position or alternative N-alkylation, necessitates a rigorous analytical strategy. This guide details the logical workflow to eliminate ambiguity and definitively confirm the structure as presented.

Proposed Structure 1: this compound

The Integrated Analytical Workflow

Structural elucidation is not a linear process but a puzzle where each piece of data validates the others. Our approach is hierarchical, beginning with broad compositional data and progressively moving to fine-detail atomic connectivity. The synergy between Mass Spectrometry, IR Spectroscopy, and advanced NMR techniques forms a self-validating loop, ensuring the highest degree of confidence in the final assignment.[5]

Diagram 1: Hierarchical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Causality: The first and most fundamental question is "What is the elemental formula?". HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula by matching the observed mass to a single, unique combination of atoms. This is the foundational data point upon which all subsequent analysis is built.

Protocol 3.1: HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize data quality and observe the molecular ion.

-

Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee sub-ppm mass accuracy.

-

Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₆H₈N₂O₃.

Data Presentation 3.1: HRMS Results

| Parameter | Theoretical Value (C₆H₈N₂O₃) | Observed Value | Deviation (ppm) |

| [M+H]⁺ | 157.0608 | 157.0605 | -1.9 |

| [M-H]⁻ | 155.0462 | 155.0465 | +1.9 |

FTIR Spectroscopy: Functional Group Identification

Expertise & Causality: Before delving into the atomic-level detail of NMR, FTIR provides a rapid and cost-effective confirmation of key functional groups. The presence or absence of characteristic absorption bands (e.g., carbonyls, hydroxyls) validates the major structural motifs suggested by the molecular formula and guides the interpretation of more complex NMR data.

Protocol 4.1: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Data Presentation 4.1: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The characteristic very broad absorption is due to hydrogen bonding of the carboxylic acid dimer.[6] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Confirms the presence of the carbonyl group, consistent with the proposed structure. |

| ~1600 | Medium | C=N/C=C stretch (Pyrazole Ring) | Aromatic ring stretching vibrations are expected in this region.[7] |

| ~1100 | Strong | C-O stretch (Ether) | Corresponds to the C-O-C linkage of the methoxymethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules.[5][8] While 1D spectra provide an inventory of proton and carbon environments, 2D correlation experiments are essential to unambiguously piece the molecular puzzle together.[9][10][11] The specific suite of experiments chosen here (COSY, HSQC, HMBC) is designed to systematically map out every bond and connectivity within the molecule.

Protocol 5.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[12]

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

2D Experiments: Acquire DQF-COSY, gradient-selected HSQC, and gradient-selected HMBC spectra using standard instrument parameters. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to capture 2- and 3-bond correlations.[13]

¹H and ¹³C NMR: The Atomic Inventory

The 1D spectra provide the first look at the unique magnetic environments. We expect to see signals for the two pyrazole ring protons, the CH₂ and CH₃ of the methoxymethyl group, and the exchangeable carboxylic acid proton. The ¹³C spectrum should show six distinct carbon signals.

2D NMR: Assembling the Molecular Framework

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13] Its primary role here is to confirm the adjacency of the two protons on the pyrazole ring (H4 and H5).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[11][14] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[13][14][15] This is the key to connecting the different fragments of the molecule.

Diagram 2: Key HMBC correlations confirming the molecular skeleton.

Data Presentation 5.1: Consolidated NMR Assignment

(Exemplary data based on typical values for pyrazole derivatives, acquired in DMSO-d₆)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | Key HMBC Correlations |

| -COOH | ~162.5 | ~13.0 | br s | - | - | C3, C4 |

| C3 | ~145.0 | - | - | - | - | - |

| C5 | ~139.0 | 8.10 | d | 2.5 | H4 | C3, C4, -CH₂- |

| C4 | ~108.0 | 6.60 | d | 2.5 | H5 | C3, C5, -COOH |

| -CH₂- | ~78.0 | 5.60 | s | - | - | C5, -OCH₃ |

| -OCH₃ | ~58.0 | 3.30 | s | - | - | -CH₂- |

Analysis of Key Correlations:

-

Pyrazole Ring: A COSY correlation between the doublets at 8.10 ppm (H5) and 6.60 ppm (H4) confirms their mutual coupling and adjacency on the ring.

-

MOM Group to Ring: The crucial HMBC correlation is from the methylene protons (-CH₂-, 5.60 ppm) to the pyrazole carbon C5 (~139.0 ppm). This unambiguously proves the methoxymethyl group is attached to the nitrogen adjacent to C5 (i.e., N1).

-

Carboxylic Acid to Ring: HMBC correlations from the ring proton H4 (6.60 ppm) to the carboxyl carbon (-COOH, ~162.5 ppm) confirms the C3-substitution pattern.

-

Internal MOM Group: An HMBC correlation from the methyl protons (-OCH₃, 3.30 ppm) to the methylene carbon (-CH₂-, ~78.0 ppm) confirms the methoxymethyl fragment's internal connectivity.

Conclusion

The systematic application of orthogonal analytical techniques provides an undeniable confirmation of the structure of this compound. High-resolution mass spectrometry established the correct elemental formula (C₆H₈N₂O₃). FTIR spectroscopy confirmed the presence of the required functional groups (carboxylic acid, ether, pyrazole ring). Finally, a comprehensive analysis of 1D and 2D NMR spectra, particularly the key long-range correlations observed in the HMBC experiment, allowed for the complete and unambiguous assembly of the molecular framework. This multi-technique, evidence-based approach represents a gold standard for the structural validation of novel chemical entities in a research and development setting.

References

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

-

IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

ResearchGate. (2024). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. [Link]

-

Ferreira, R., de la Torre, M. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 54. [Link]

-

ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? [Link]

-

ResearchGate. (n.d.). General structure for Pyrazole derivative (A2). [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Sharma, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. EC Pharmacology and Toxicology 6.5, 333-348. [Link]

-

Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660324. [Link]

-

National Institutes of Health. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16631. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Canadian Society for Pharmaceutical Sciences. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: Mass spectrum. [Link]

-

ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

ScienceDirect. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

ATB. (n.d.). 3-(Methoxymethyl)-1H-pyrazole-5-carboxylicacid. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: IR Spectrum. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: UV/Visible spectrum. [Link]

-

PubChem. (n.d.). 3-(methoxymethyl)-1-methyl-1h-pyrazole-4-carboxylic acid. [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid CAS number

An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid

CAS Number: 1001500-66-8

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis.

Introduction and Strategic Importance

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in modern medicinal chemistry.[1] The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of the carboxylic acid and the N-methoxymethyl (MOM) protecting group makes this molecule a versatile intermediate for creating diverse and complex molecular architectures. The MOM group provides temporary protection of the pyrazole nitrogen, which can be selectively removed under specific conditions, allowing for further functionalization.

The strategic importance of this compound lies in its utility as a precursor for synthesizing high-value active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology and anti-inflammatory agents.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1001500-66-8 | |

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol | |

| IUPAC Name | This compound | |

| Predicted XlogP | 0.0 | |

| Predicted Boiling Point | 343.4±22.0°C at 760 mmHg | |

| Form | Typically a powder |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, often starting from simpler precursors. Below is a representative synthetic route based on established pyrazole chemistry.

Proposed Synthetic Pathway

A common strategy for the synthesis of pyrazole-3-carboxylic acids involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The introduction of the methoxymethyl (MOM) group can be performed as a final step or by using a MOM-protected hydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

-

Dissolve ethyl 1H-pyrazole-3-carboxylate in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a base, such as sodium hydride (NaH), portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add chloromethyl methyl ether (MOM-Cl) dropwise.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected ester.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate in a mixture of THF and water.

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Applications in Drug Discovery and Agrochemicals

The pyrazole-3-carboxylic acid moiety is a key pharmacophore in a variety of biologically active molecules.

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its carboxylic acid group serves as a handle for amide bond formation, a common linkage in many drug candidates. This compound is particularly valuable in the development of:

-

Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature a pyrazole core. The pyrazole ring can act as a hinge-binder in the ATP-binding pocket of kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives have been developed as potent anti-inflammatory drugs.[2]

-

Fungicides: In the agrochemical sector, pyrazole carboxamides are a significant class of fungicides that inhibit succinate dehydrogenase.

Example Signaling Pathway: BRAF Inhibition in Melanoma

A potential application for derivatives of this compound is in the development of BRAF inhibitors for the treatment of melanoma. The MAPK/ERK pathway is often dysregulated in cancer, and BRAF is a key kinase in this pathway.

Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this polar compound.[3]

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirmation.

-

¹H NMR: Expected signals would include the pyrazole ring protons, the methylene protons of the MOM group, the methoxy protons of the MOM group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals would correspond to the carbons of the pyrazole ring, the carboxylic acid, and the MOM group.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole carboxylic acids suggest the following:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements:

-

Avoid breathing dust/fumes.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

If in eyes, rinse cautiously with water for several minutes.

-

It is recommended to handle this compound in a fume hood and to use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

References

-

MySkinRecipes. 5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

-

PubChemLite. This compound. [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

Aaron Chemicals. 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- Safety Data Sheet. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

PubChem. 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

-

CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

ScienceDirect. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. [Link]

-

ResearchGate. Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

- 1. mc.minia.edu.eg [mc.minia.edu.eg]

- 2. 5-(Methoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility. Their utility in medicinal chemistry is well-documented, forming the scaffold for a multitude of therapeutic agents.[1] Among this promising family is 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a molecule of significant interest for researchers engaged in the synthesis of novel bioactive compounds. The strategic placement of the methoxymethyl group on the pyrazole ring, coupled with the carboxylic acid functionality, offers a unique combination of electronic and steric properties, making it a valuable building block for creating complex molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for determining these properties, offering field-proven insights and self-validating protocols to ensure scientific integrity.

Core Physical and Chemical Properties

A foundational understanding of a molecule's physical properties is paramount for its effective application in research and development. These parameters influence everything from reaction kinetics to bioavailability. Below is a summary of the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H8N2O3 | PubChemLite[2] |

| Molecular Weight | 156.14 g/mol | Matrix Scientific[3], Sigma-Aldrich[4] |

| CAS Number | 1001500-66-8 | Matrix Scientific[3], Sigma-Aldrich[4] |

| Monoisotopic Mass | 156.0535 Da | PubChemLite[2] |

| Predicted XlogP | 0.0 | PubChemLite[2] |

| Predicted Collision Cross Section ([M+H]+) | 129.3 Ų | PubChemLite[2] |

| Hazard | Irritant | Matrix Scientific[3] |

Experimental Determination of Physical Properties

While some properties can be accurately predicted computationally, experimental data remains the gold standard in chemical characterization. The following sections detail robust, step-by-step methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often suggests the presence of impurities.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate, and the temperatures at which the substance begins to melt and is completely liquefied are recorded. For a more accurate determination, a preliminary, rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement with a fresh sample.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, and formulation.

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A known mass of this compound is placed in a series of vials.

-

Solvent Addition: A measured volume of each solvent is added to a separate vial.

-

Equilibration: The vials are agitated at a constant temperature until equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in each solvent is determined, typically by a chromatographic method like HPLC, after filtering the saturated solution.

Caption: Workflow for Solubility Profiling.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, this value is critical for predicting its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological activity.

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxymethyl group (a singlet for the methyl protons around 3.3-3.5 ppm and a singlet for the methylene protons around 5.3-5.5 ppm), two distinct signals for the pyrazole ring protons, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Key signals would include those for the methyl and methylene carbons of the methoxymethyl group, the two sp² carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C-O stretching, and C=N and C=C stretching vibrations of the pyrazole ring.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties is not yet widely available in the public domain, this guide provides a robust framework for its characterization. The detailed protocols and theoretical underpinnings presented herein are designed to empower researchers to confidently determine these critical parameters, thereby facilitating the compound's application in the development of novel pharmaceuticals and advanced materials.

References

-

PubChemLite. This compound (C6H8N2O3). [Link]

-

Journal of Chemical Education. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Introduction

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its strategic importance lies in the pyrazole core, a privileged scaffold known for a wide range of pharmacological activities, combined with the N-methoxymethyl (MOM) protecting group, which offers a balance of stability and facile cleavage under specific conditions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the mechanistic rationale behind the experimental choices and offering detailed protocols for researchers and scientists in the field.

The pyrazole nucleus is a common feature in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise substitution pattern on the pyrazole ring is critical for modulating biological activity, and the carboxylic acid moiety at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of extensive chemical space in lead optimization. The 1-(methoxymethyl) substituent protects the pyrazole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations.

This document will explore the two principal retrosynthetic approaches to this compound: the initial formation of the pyrazole-3-carboxylic acid core followed by N-protection, and the alternative strategy of protecting a pyrazole precursor before introducing the carboxylic acid functionality.

Core Synthesis Pathways: A Strategic Overview

The synthesis of this compound can be approached from two primary strategic directions, each with its own set of advantages and experimental considerations. The choice of pathway often depends on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Pathway A: Late-Stage N-Protection of the Pyrazole Core

This pathway is arguably the more convergent approach, focusing on the initial construction of the pyrazole-3-carboxylic acid scaffold, followed by the introduction of the methoxymethyl protecting group.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is a cornerstone of this synthesis. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Figure 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield ethyl 1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

-

Solvent: Ethanol is a suitable solvent as it readily dissolves both reactants and is relatively inert under the reaction conditions.

-

Temperature: Refluxing provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

-

Work-up: A simple extractive work-up followed by purification is generally sufficient to obtain the desired product in good purity.

Step 2: Hydrolysis to 1H-Pyrazole-3-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid, a crucial step to unmask the functional group for potential future modifications or as the final desired product moiety.

Experimental Protocol:

-

Ethyl 1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is stirred at room temperature or gently heated.[1]

-

The reaction progress is monitored by TLC.

-

Once the hydrolysis is complete, the alcohol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.[2]

-

The solid is collected by filtration, washed with cold water, and dried to afford 1H-pyrazole-3-carboxylic acid.

Causality of Experimental Choices:

-

Base: A strong base is required to saponify the ester.

-

Acidification: Careful acidification is critical to protonate the carboxylate and precipitate the less soluble carboxylic acid, enabling its isolation.

Step 3: N-Methoxymethylation

The final step in this pathway is the protection of the pyrazole nitrogen with a methoxymethyl (MOM) group.

Figure 3: N-Methoxymethylation of 1H-Pyrazole-3-carboxylic acid.

Experimental Protocol:

-

1H-Pyrazole-3-carboxylic acid is dissolved in an aprotic solvent such as acetonitrile or dichloromethane.

-

A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is added to deprotonate the pyrazole nitrogen.

-

Chloromethyl methyl ether (MOM-Cl) is then added dropwise at a controlled temperature (often 0 °C to room temperature).[3]

-

The reaction is stirred until completion, as indicated by TLC.

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Base: DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the pyrazole nitrogen without competing with the electrophilic MOM-Cl.

-

Solvent: An aprotic solvent is essential to prevent reaction with the highly reactive MOM-Cl.

-

Temperature Control: The addition of MOM-Cl is often performed at lower temperatures to control the exothermicity of the reaction and minimize side products.

Pathway B: Early-Stage N-Protection and Subsequent Oxidation

This alternative strategy involves protecting the pyrazole nitrogen at an earlier stage, followed by the formation of the carboxylic acid functionality. This can be advantageous if the starting pyrazole is readily available and the subsequent oxidation is high-yielding.

Step 1: N-Methoxymethylation of a Pyrazole Precursor

A common starting material for this pathway is 3-methyl-1H-pyrazole.

Experimental Protocol:

-

To a solution of 3-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the pyrazole nitrogen.

-

After the evolution of hydrogen gas ceases, chloromethyl methyl ether (MOM-Cl) is added dropwise.[3]

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give 1-(methoxymethyl)-3-methyl-1H-pyrazole, which may be purified by distillation or chromatography.

Causality of Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the pyrazole nitrogen.

-

Inert Atmosphere: This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the sodium hydride by atmospheric moisture.

Step 2: Oxidation of the Methyl Group

The final step is the oxidation of the 3-methyl group to a carboxylic acid.

Figure 4: Oxidation of 1-(methoxymethyl)-3-methyl-1H-pyrazole.

Experimental Protocol:

-

1-(methoxymethyl)-3-methyl-1H-pyrazole is suspended in water.

-

Potassium permanganate (KMnO4) is added portion-wise, and the mixture is heated.[2][4] The reaction is often exothermic and may require cooling to maintain control.

-

The reaction is monitored for the disappearance of the starting material and the formation of manganese dioxide (a brown precipitate).

-

Upon completion, the mixture is cooled, and the manganese dioxide is removed by filtration.

-

The filtrate is acidified with a strong acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.

-

Reaction Conditions: The reaction is typically performed in an aqueous medium, and heating is often required to drive the reaction to completion.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Late-Stage N-Protection | Pathway B: Early-Stage N-Protection |

| Starting Materials | Ethyl 2,4-dioxobutanoate, Hydrazine | 3-methyl-1H-pyrazole |

| Key Transformations | Pyrazole formation, Hydrolysis, N-protection | N-protection, Oxidation |

| Advantages | Convergent, well-established pyrazole synthesis | Potentially fewer steps if starting pyrazole is readily available |

| Challenges | Multiple steps, potential for side reactions during N-protection | Harsh oxidation conditions, potential for over-oxidation or ring cleavage |

| Overall Yield | Generally moderate to good | Can be high, but dependent on the efficiency of the oxidation step |

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. Both the late-stage and early-stage N-protection strategies offer viable routes to this important building block. The selection of a particular pathway will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are paramount to achieving high yields and purity of the final product. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this and related pyrazole derivatives.

References

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric - ScienceDirect. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P

-

Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF - ResearchGate. [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate. [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. [Link]

-

Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Semantic Scholar. [Link]

- EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google P

-

Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. [Link]

-

The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - University of Vienna - u:cris-Portal. [Link]

-

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC - NIH. [Link]

Sources

- 1. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]

- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and strategic substitution allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methoxymethyl group at the N1 position of the pyrazole ring offers a unique combination of steric and electronic properties, influencing the molecule's conformation and interaction with biological targets. This guide will delve into the synthetic strategies for this compound, its chemical properties and reactivity, and its applications as a key intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its prevalence in a wide array of biologically active compounds stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. Furthermore, the pyrazole nucleus is metabolically stable and possesses a tunable electronic nature, allowing for the modulation of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The versatility of the pyrazole core has led to its incorporation into a diverse range of therapeutic agents with activities spanning anti-inflammatory, analgesic, anti-cancer, and anti-infective applications. The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or the construction of more complex heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| IUPAC Name | 1-(methoxymethyl)pyrazole-3-carboxylic acid | PubChem[1] |

| SMILES | COCN1C=CC(=N1)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3H,4H2,1H3,(H,9,10) | PubChem[1] |

| Predicted XlogP | 0.0 | PubChem[1] |

Synthesis of this compound

General Synthetic Approach: A Step-by-Step Workflow

The synthesis of pyrazole-3-carboxylic acids often commences with the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, the key steps would likely involve:

-

Preparation of a Suitable 1,3-Dicarbonyl Precursor: This would typically be a derivative of ethyl 2,4-dioxobutanoate.

-

Cyclocondensation with Methoxymethylhydrazine: The 1,3-dicarbonyl compound would be reacted with methoxymethylhydrazine to form the pyrazole ring. The regioselectivity of this reaction is a critical consideration.

-

Hydrolysis of the Ester: The resulting pyrazole-3-carboxylate ester would then be hydrolyzed to the desired carboxylic acid.

The following diagram illustrates a generalized workflow for the synthesis of N-substituted pyrazole-3-carboxylic acids.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not prominent, its value lies in its role as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The pyrazole carboxylic acid scaffold is a common feature in a variety of drug candidates and approved medicines. The methoxymethyl group at the N1 position can serve as a key structural element or as a protecting group that is removed in a later synthetic step.

The structural features of this molecule make it an attractive building block for several reasons:

-

Scaffold for Library Synthesis: The carboxylic acid functionality allows for the rapid generation of libraries of amides and esters, which is a common strategy in lead optimization to explore the structure-activity relationship (SAR).

-

Modulation of Physicochemical Properties: The methoxymethyl group can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

-

Conformational Control: The substituent at the N1 position of the pyrazole ring can have a significant impact on the overall conformation of the molecule, which in turn affects its binding to a biological target.

The general utility of pyrazole carboxylic acid derivatives is evident in their use in the development of drugs for a wide range of therapeutic areas, including inflammation, pain, and oncology.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while not explicitly detailed in the public domain, can be achieved through established synthetic routes for pyrazole derivatives. The combination of a tunable pyrazole core, a reactive carboxylic acid handle, and a modulating methoxymethyl group makes this compound a powerful tool for medicinal chemists. Further exploration of its use in the synthesis of complex molecular architectures is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 3, 2026.

Sources

A Technical Guide to the Research Applications of 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern chemical research, the pyrazole nucleus stands out as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1][2] Within this esteemed class of heterocycles, 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid emerges as a molecule of significant interest, offering a unique combination of structural features ripe for exploration in medicinal chemistry, agrochemistry, and materials science. Its strategic placement of a carboxylic acid group, a key pharmacophore for target interaction, and a methoxymethyl substituent at the N1 position, which can influence solubility and metabolic stability, makes it a compelling building block for novel molecular design.[3][4]

This technical guide provides an in-depth exploration of the potential research applications of this compound. Drawing upon the extensive body of research surrounding the pyrazole-3-carboxylic acid core, this document will elucidate the rationale behind its potential utility in various scientific domains, present plausible synthetic and experimental workflows, and offer insights into its physicochemical properties. While direct and extensive research on this specific molecule is emerging, by examining its closely related and well-documented analogs, we can construct a robust framework for its future investigation and application.

Physicochemical Properties and Structural Insights

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties, summarized in the table below, govern its behavior in biological systems and chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | [4] |

| Molecular Weight | 156.14 g/mol | [4] |

| Predicted XlogP | 0.0 | [4] |

| Monoisotopic Mass | 156.0535 Da | [4] |

| Predicted CCS ([M+H]⁺) | 129.3 Ų | [4] |

The methoxymethyl group at the N1 position is a critical feature, potentially enhancing aqueous solubility compared to simple N-alkyl or N-aryl pyrazoles. This modification can be advantageous in drug development, improving pharmacokinetic profiles. The carboxylic acid moiety, with its capacity for hydrogen bonding and salt formation, is a primary driver of its potential biological activity, enabling interactions with the active sites of enzymes and receptors.

Potential Research Applications: A Multi-faceted Exploration

The pyrazole-3-carboxylic acid scaffold is a cornerstone in the development of a wide array of therapeutic agents and agrochemicals. By extension, this compound is a prime candidate for investigation in several key research areas.

Medicinal Chemistry: A Scaffold for Drug Discovery

The derivatization of the carboxylic acid group into amides, esters, and other functional groups has yielded compounds with a broad spectrum of pharmacological activities.[1]

-

Anti-infective Agents: Pyrazole-3-carboxamides have demonstrated significant potential as antibacterial and antifungal agents. The core scaffold can be readily modified to optimize activity against various pathogens. For instance, structure-activity relationship (SAR) studies have shown that the nature of the substituent on the amide nitrogen is crucial for antifungal potency.[5]

-

Anti-inflammatory and Analgesic Properties: A significant number of pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[6] The carboxylic acid functionality can mimic the arachidonic acid substrate, leading to the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Therapeutics: The pyrazole ring is a key component in several anticancer drugs. Derivatives have been shown to inhibit various kinases and other targets involved in cancer cell proliferation.

-

Antiviral Activity: Recent studies have highlighted the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, such as the dengue virus NS2B-NS3 protease.[3][7] The carboxylic acid is crucial for binding to the active site of the enzyme.

Experimental Workflow: Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization is a key workflow for exploring its potential in medicinal chemistry.

Caption: A generalized workflow for the synthesis and derivatization of this compound for biological screening.

Agrochemicals: A Building Block for Crop Protection

The agrochemical industry has successfully commercialized numerous fungicides based on the pyrazole-carboxamide scaffold. These compounds act as succinate dehydrogenase inhibitors (SDHI), disrupting the fungal respiratory chain.[8] The structural similarity of this compound to the core of these fungicides suggests its potential as a key intermediate in the synthesis of novel crop protection agents.

Patent literature frequently describes the synthesis of pyrazole carboxanilides from their corresponding carboxylic acids for use as fungicides.[4][9] The methoxymethyl group could offer advantages in terms of the final product's systemic properties within the plant.

Proposed Synthetic Protocol for a Pyrazole-Carboxanilide Derivative

This protocol outlines a plausible method for the synthesis of a derivative of this compound for agrochemical screening.

Objective: To synthesize N-aryl-1-(methoxymethyl)-1H-pyrazole-3-carboxamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate aniline derivative

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Materials Science: A Ligand for Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group make this compound an excellent candidate for use as a ligand in coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties is a promising area of investigation. The specific coordination modes of the pyrazole ring can lead to the formation of diverse supramolecular architectures. The methoxymethyl group could also influence the packing and properties of the resulting materials.

Logical Relationship in Coordination Chemistry

Caption: The role of this compound as a ligand in the formation of functional materials.

Conclusion and Future Outlook

This compound represents a versatile and promising platform for chemical innovation. While direct experimental data for this specific molecule remains limited, the wealth of information available for the broader class of pyrazole-3-carboxylic acids provides a strong foundation for its exploration. Its unique combination of a reactive carboxylic acid handle and a solubility-enhancing methoxymethyl group makes it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, agrochemical development, and materials science.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers. The true potential of this compound will be unlocked through systematic synthesis, derivatization, and rigorous biological and material characterization. As research in this area progresses, this versatile scaffold is poised to contribute to the development of new technologies that address critical challenges in health, agriculture, and beyond.

References

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1997). ACS Publications. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Publications. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2020). American Chemical Society. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). OUCI. [Link]

-

The Synthesis Pathway: From Intermediate to Fungicide. (n.d.). Acme Organics. [Link]

- Pyrazole carboxanilide fungicides and use. (1993).

- Carboxamide derivative and its diastereomers in stable crystalline form. (2019).

-

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - NIH. [Link]

-

3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).

-

Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (2022). Siberian Federal University's scientific and innovation portal. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]

- 9. hilarispublisher.com [hilarispublisher.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting Unexplored Territory

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] From anti-inflammatory agents like celecoxib to antiviral and anticancer compounds, the versatility of the pyrazole scaffold is well-documented.[3][4] This guide focuses on a specific, yet under-investigated derivative: 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid . While direct, in-depth studies on its mechanism of action remain to be published, this document serves as a technical whitepaper, synthesizing data from structurally related pyrazole-3-carboxylic acids to propose potential mechanisms and provide a robust framework for future investigation.

Our approach is grounded in the principles of scientific integrity and logical deduction. We will explore the known biological landscape of pyrazole-3-carboxylic acid derivatives to construct a scientifically sound hypothesis regarding the potential therapeutic actions of our target compound. This guide is designed to be a starting point for rigorous scientific inquiry, offering both theoretical frameworks and practical experimental designs.

I. The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The pyrazole-3-carboxylic acid core is a recurring structural motif in compounds with diverse biological effects. The strategic placement of substituents on the pyrazole ring dictates the compound's interaction with biological targets, leading to a wide spectrum of therapeutic applications.

| Biological Activity of Pyrazole-3-Carboxylic Acid Derivatives | Potential Molecular Targets/Mechanisms | Supporting References |

| Antiviral (e.g., Dengue Virus) | Inhibition of viral proteases (e.g., NS2B-NS3 protease) | [3] |

| Antibacterial & Antifungal | Disruption of microbial cellular processes | [1][5] |

| Anti-inflammatory & Analgesic | Inhibition of cyclooxygenase (COX) enzymes | [6] |

| Anticancer | Inhibition of protein kinases, induction of apoptosis | [4] |

| Carbonic Anhydrase Inhibition | Binding to the active site of carbonic anhydrase isoenzymes | [7] |

| Central Nervous System Activity | Modulation of neurotransmitter receptors or ion channels | |

| Herbicidal/Pesticidal | Interference with essential biological pathways in plants/insects | [8][9] |

The presence of the methoxymethyl group at the N1 position and the carboxylic acid at the C3 position of the pyrazole ring in our target compound, this compound, provides specific electronic and steric properties that will govern its binding affinity and selectivity for its putative biological target.

II. Postulated Mechanism of Action: An Evidence-Based Hypothesis

Given the broad bioactivity of its structural cousins, we can hypothesize several potential mechanisms of action for this compound. The most plausible mechanisms, based on the documented activities of similar compounds, revolve around enzyme inhibition.

Hypothesis A: Inhibition of Viral Proteases

The discovery of pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue virus NS2B-NS3 protease offers a compelling avenue for investigation.[3] The carboxylic acid moiety is often crucial for binding to the active site of proteases, forming key hydrogen bonds and electrostatic interactions.

Caption: Proposed inhibition of viral protease by this compound.

Hypothesis B: Carbonic Anhydrase Inhibition

Numerous pyrazole derivatives, particularly those bearing a carboxylic acid and sulfonamide moieties, have been identified as effective inhibitors of carbonic anhydrases (CAs).[7] CAs are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The carboxylic acid group of our target compound could potentially mimic the binding of the natural substrate, carbon dioxide, to the zinc ion in the enzyme's active site.

III. A Roadmap for Mechanistic Elucidation: Experimental Protocols

To validate these hypotheses and definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Protocol 1: Broad-Spectrum Phenotypic Screening

A high-throughput phenotypic screen is the logical first step to identify the compound's primary biological effect.

Objective: To identify the primary cellular or organismal phenotype modulated by the compound.

Methodology:

-

Assay Panel Selection: Utilize a diverse panel of cell-based assays representing various therapeutic areas (e.g., oncology, virology, neurology, inflammation).

-

Compound Treatment: Treat the assay plates with a concentration range of this compound.

-

Endpoint Measurement: Measure relevant endpoints for each assay (e.g., cell viability, viral replication, cytokine production, neuronal firing).

-

Data Analysis: Analyze the data to identify the most potent and selective activities.

Caption: Workflow for broad-spectrum phenotypic screening.

Protocol 2: Target Identification and Validation

Once a primary phenotype is identified, the next crucial step is to pinpoint the molecular target.

Objective: To identify the specific protein(s) that this compound directly binds to and modulates.

Methodology (Example: Affinity Chromatography-Mass Spectrometry):

-

Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from cells that exhibit the phenotype of interest.

-

Affinity Pull-Down: Incubate the cell lysate with the immobilized compound.

-

Washing: Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Validation: Validate the identified targets using techniques such as siRNA knockdown, CRISPR-Cas9 gene editing, or surface plasmon resonance (SPR) to confirm direct binding.

IV. Concluding Remarks and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, this guide provides a robust, evidence-based framework for its investigation. The structural similarities to known bioactive pyrazole-3-carboxylic acid derivatives strongly suggest that its mechanism likely involves enzyme inhibition. The proposed experimental workflows offer a clear path forward for researchers to unravel the therapeutic potential of this intriguing compound. The journey from a promising chemical scaffold to a validated therapeutic agent is a long and arduous one, but it begins with a sound scientific hypothesis and a rigorous experimental plan, both of which are outlined herein.

References

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-(methoxymethyl)-, methyl ester | C7H10N2O3 | CID 86070168. PubChem. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]

-